Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the reaction of 8-bromo-4-chloro-6-fluoroquinoline with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively .
Scientific Research Applications
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the quinoline ring enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The compound can also interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-bromo-4-chloroquinoline-2-carboxylate
- Methyl 8-bromo-6-fluoroquinoline-2-carboxylate
- Methyl 4-chloro-6-fluoroquinoline-2-carboxylate
Uniqueness
Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique combination of halogens imparts distinct chemical properties, such as increased lipophilicity and enhanced biological activity, compared to other similar compounds .
Properties
IUPAC Name |
methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLYXPIKBSGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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